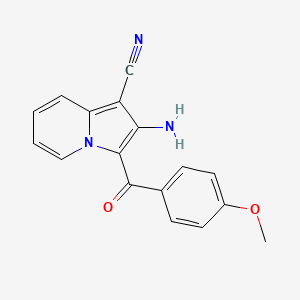

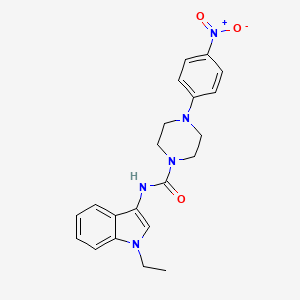

2-Amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile” is a chemical compound with the molecular formula C17H13N3O2. It is a nitrogen-containing heterocycle and is not intended for human or veterinary use. It is used for research purposes.

Synthesis Analysis

The synthesis of indolizine derivatives, such as “this compound”, has been achieved using various methods . One efficient synthesis method involves the use of 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 291.31.Chemical Reactions Analysis

Indolizine derivatives, including “this compound”, can be synthesized through various chemical reactions . These reactions often involve radical-induced synthetic approaches, which are known for their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Structural Analysis

The compound 2-amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile plays a crucial role in chemical synthesis. For instance, it was involved in an unexpected formation of a derivative during an attempt for exhaustive alkylation, showcasing its unique reactivity and structural significance. The resultant product's structure was confirmed using X-ray analysis, highlighting its potential in chemical research and synthesis (Saraeva et al., 2011).

2. Synthesis of Novel Derivatives

Research also involves the synthesis of novel derivatives using this compound. For instance, a study described the efficient synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, including the compound . These derivatives were explored for their antioxidant and antibacterial properties, indicating their potential in pharmaceutical and medicinal chemistry (Uppar et al., 2020).

3. Development of Photoluminescent Materials

Another interesting application is in the development of photoluminescent materials. A study investigated compounds structurally similar to this compound for their unique blue-shifted acid-responsive photoluminescence behavior. These compounds were noted for their reversible pH-dependent optical properties, which is significant for the development of novel photoluminescent materials and sensors (Outlaw et al., 2016).

4. Phosphatase Inhibitors in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of indolizine-1-carbonitrile, closely related to the compound of interest, were synthesized and evaluated for their activity against MPtpA/MPtpB phosphatases. These enzymes are involved in infectious diseases, making these derivatives potentially useful for therapeutic applications (Weide et al., 2006).

Direcciones Futuras

The future directions for the research on “2-Amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile” and similar indolizine derivatives could involve the development of novel approaches for their synthesis . Additionally, further exploration of their potential biological activities could also be a promising direction .

Propiedades

IUPAC Name |

2-amino-3-(4-methoxybenzoyl)indolizine-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-7-5-11(6-8-12)17(21)16-15(19)13(10-18)14-4-2-3-9-20(14)16/h2-9H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSQCKQVVSOKPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2418338.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)

![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)

amine hydrochloride](/img/structure/B2418346.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)

![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)